Ephedrine tannate

Description

Properties

CAS No. |

1405-94-3 |

|---|---|

Molecular Formula |

C86H67NO47 |

Molecular Weight |

1866.442 |

InChI |

InChI=1S/C76H52O46.C10H15NO/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26;1-8(11-2)10(12)9-6-4-3-5-7-9/h1-20,52,63-65,76-101H,21H2;3-8,10-12H,1-2H3/t52-,63-,64+,65-,76+;8-,10-/m10/s1 |

InChI Key |

FGPQMDDYPJHDFD-RDVHWUOCSA-N |

SMILES |

CC(C(C1=CC=CC=C1)O)NC.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O |

Origin of Product |

United States |

Chemical Synthesis and Structural Studies of Ephedrine Tannate

General Synthetic Methodologies for Ephedrine (B3423809) and its Analogues

The production of ephedrine and its related analogues can be broadly categorized into three primary methods: extraction from natural sources, total chemical synthesis, and semi-synthetic pathways that often incorporate a biological step. google.com Historically, ephedrine was extracted from various plant species of the Ephedra genus, a practice that continues today. dcu.ie

Total chemical synthesis provides several routes to racemic ephedrine and its analogues. One common method involves the catalytic reduction of α-methylaminopropiophenone hydrochloride over a platinum catalyst, which stereoselectively yields almost exclusively (±)-ephedrine. dcu.ie Another approach begins with the condensation of benzaldehyde (B42025) with nitroethane to produce 2-methyl-2-nitro-1-phenylethanol. This intermediate is then reduced to form 2-methyl-2-amino-1-phenylethanol, from which the desired isomer is isolated and methylated to give ephedrine. nih.gov A patented method for producing racemic erythro and threo 2-chloroephedrine hydrochloride involves the reduction of 2'-chloro-2-methylamino propiophenone (B1677668) with lithium aluminium hydride. dcu.ie

A dominant commercial method is a semi-synthetic pathway that combines biotechnology and chemistry. This process utilizes the fermentation of glucose by yeast, such as Saccharomyces cerevisiae, in the presence of benzaldehyde. dcu.ie The yeast enzyme pyruvate (B1213749) decarboxylase catalyzes the acyloin condensation of benzaldehyde and acetaldehyde (B116499) (generated from glucose) to produce L-phenylacetylcarbinol (L-PAC). vu.edu.au This chiral intermediate is then chemically converted to (-)-ephedrine via reductive amination with methylamine. dcu.ievu.edu.au

| Method | Starting Materials | Key Steps | Typical Product |

|---|---|---|---|

| Natural Extraction | Ephedra plant species | Extraction and purification | Natural alkaloids (e.g., (-)-ephedrine, (+)-pseudoephedrine) |

| Chemical Synthesis | α-methylaminopropiophenone HCl | Catalytic reduction | (±)-Ephedrine (racemic) |

| Semi-Synthesis (Biotransformation) | Benzaldehyde, Glucose, Methylamine | Yeast fermentation to L-PAC, followed by reductive amination | (-)-Ephedrine |

Specific Synthesis Pathways for Ephedrine Tannate

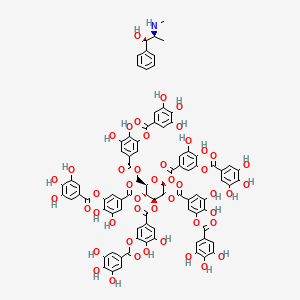

This compound is a salt formed from the reaction of ephedrine, an alkaloid base, and tannic acid, a complex polyphenolic acid. The synthesis is a direct acid-base reaction and does not typically involve complex multi-step pathways. The general method for preparing such alkaloid tannates involves combining the active pharmaceutical ingredient (API) with tannic acid in a suitable liquid medium. google.com

The process can be initiated with either the free base form of ephedrine or a salt form, such as ephedrine hydrochloride. In a typical procedure, the ephedrine salt is dissolved in a solvent, often purified water. google.com Tannic acid, often in the presence of an anti-clumping agent like magnesium aluminum silicate (B1173343), is blended separately. google.com The aqueous solution of the ephedrine salt is then combined with the tannic acid powder blend, initiating the formation of the this compound salt complex. google.com A key advantage of this method is that the resulting powder mass containing the tannate salt complex can often be directly incorporated into a solid dosage form through wet granulation without requiring intermediate steps of isolation or purification. google.com An alternative method involves mixing the solid free base of the alkaloid with solid tannic acid under heated conditions until the conversion to the tannate salt is complete. google.com

Stereochemical Aspects in Ephedrine Synthesis and Analysis

Ephedrine possesses two chiral centers, leading to the existence of four stereoisomers. These consist of two pairs of enantiomers. The first pair, (1R,2S)-(-)-ephedrine and (1S,2R)-(+)-ephedrine, are known as ephedrine. The second pair, (1S,2S)-(+)-pseudoephedrine and (1R,2R)-(-)-pseudoephedrine, are diastereomers of ephedrine and are known as pseudoephedrine. nih.gov The relative stereochemistry of the two substituents on the carbon chain determines whether the molecule is in the erythro form (ephedrine) or the threo form (pseudoephedrine).

The stereochemical outcome is a critical consideration in the synthesis of ephedrine. For instance, the catalytic reduction of α-methylaminopropiophenone hydrochloride over a platinum catalyst is highly stereoselective, producing the erythro isomer (ephedrine) almost exclusively over the threo isomer (pseudoephedrine). dcu.ie This selectivity is attributed to "kinetic control," where the ephedrine isomer is formed at a faster rate than the pseudoephedrine isomer. dcu.ie In contrast, some synthetic routes, such as reductive amination using sodium borohydride, can produce a mixture of both erythro and threo isomers. dcu.ie

It is also important to note that interconversion between diastereomers can occur under certain analytical conditions. For example, during the derivatization of ephedrine and pseudoephedrine with fluorinated acylating agents like heptafluorobutyric anhydride (B1165640) (HFBA) for gas chromatography-mass spectrometry (GC-MS) analysis, a portion of one diastereomer can convert to the other. nih.gov This potential for conversion must be accounted for to ensure accurate quantification of the individual isomers in a sample. nih.gov

| Name | Absolute Configuration | Diastereomeric Form |

|---|---|---|

| (-)-Ephedrine | (1R, 2S) | Erythro |

| (+)-Ephedrine | (1S, 2R) | Erythro |

| (+)-Pseudoephedrine | (1S, 2S) | Threo |

| (-)-Pseudoephedrine | (1R, 2R) | Threo |

Enantiomeric Resolution Techniques for Ephedrine Stereoisomers

Since many chemical syntheses of ephedrine result in a racemic mixture of (±)-ephedrine, resolution of the enantiomers is a necessary step to isolate the pharmacologically desired isomer, typically (-)-ephedrine.

A classical method for resolving enantiomers is through the formation of diastereomeric salts. This involves reacting the racemic base (ephedrine) with a chiral acid, known as a resolving agent. For ephedrine, (-)-mandelic acid has been successfully used. dcu.ie The reaction of (±)-ephedrine with (-)-mandelic acid produces two diastereomeric salts: [(+)-ephedrine-(-)-mandelate] and [(-)-ephedrine-(-)-mandelate]. These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral resolving agent is removed, yielding the optically pure enantiomer. dcu.ie

Modern chromatographic techniques offer powerful alternatives for enantiomeric separation. Direct resolution can be achieved using high-performance liquid chromatography (HPLC), gas chromatography (GC), or supercritical fluid chromatography (SFC) equipped with a chiral stationary phase (CSP). nih.gov Polysaccharide-based chiral columns, for example, have demonstrated the ability to separate the enantiomers of both ephedrine and pseudoephedrine. florajournal.com Another approach involves derivatization with a chiral agent. The enantiomers of ephedrine can be reacted with an optically pure chiral derivatizing agent, such as S-(-)-N-(trifluoroacetyl)prolyl chloride (TPC), to form diastereomeric amides. researchgate.net These diastereomers can then be separated and quantified using standard, non-chiral chromatography. researchgate.net

Biocatalytic and Biotransformation Approaches in Ephedrine Production

Biocatalysis plays a crucial role in the large-scale industrial production of ephedrine, primarily through a semi-synthetic route involving microbial biotransformation. google.com The key step is the conversion of benzaldehyde to L-phenylacetylcarbinol (L-PAC), a chiral precursor to L-ephedrine. google.comgoogle.com This reaction is efficiently catalyzed by the enzyme pyruvate decarboxylase (PDC) found in various yeasts, with Saccharomyces cerevisiae being a common choice. dcu.iegoogle.com In this process, the yeast is grown in a fermentation medium containing a carbon source like glucose. Benzaldehyde is added to the fermenting culture, where the yeast's PDC enzyme facilitates the condensation of benzaldehyde with an acetaldehyde intermediate (derived from pyruvate) to stereoselectively form L-PAC. vu.edu.au This biotransformation is highly valued because it establishes the correct stereochemistry at one of the chiral centers early in the synthesis. vu.edu.au The L-PAC is then harvested and chemically converted to (-)-ephedrine via reductive amination. dcu.ie

The natural biosynthesis of ephedrine alkaloids in plants of the Ephedra genus provides further insight into biocatalytic pathways. The biosynthesis begins with the amino acid L-phenylalanine. nih.gov The pathway proceeds through intermediates such as benzoic acid and pyruvate. nih.gov A key step is believed to involve a carboligation reaction between a benzaldehyde- or benzoic acid-related C6-C1 unit and pyruvate to form the carbon skeleton of the alkaloid. nih.gov More recent research suggests an alternative pathway where the biosynthesis is initiated by a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the condensation of benzoyl-CoA and L-alanine in a single step to form (S)-cathinone, which is then further converted to the various ephedrine alkaloids. These natural pathways inspire the development of novel enzymatic cascades for producing ephedrine analogues.

Pharmacological Investigations of Ephedrine at the Molecular and Cellular Level

Theoretical Mechanisms of Action of Ephedrine (B3423809) Sympathomimetic Activity

Ephedrine's sympathomimetic activity is attributed to a combination of direct interaction with adrenergic receptors and indirect mechanisms that increase the availability of norepinephrine (B1679862) at the synaptic cleft. drugbank.compatsnap.com

The combination of these direct and indirect actions results in a sustained stimulation of the sympathetic nervous system. drugbank.com

Ephedrine directly stimulates α-1, β-1, and β-2 adrenergic receptors. drugbank.compatsnap.com

α-1 Adrenergic Receptor Agonism: Stimulation of α-1 receptors in vascular smooth muscle leads to vasoconstriction, resulting in an increase in systemic vascular resistance and blood pressure. nih.gov

β-1 Adrenergic Receptor Agonism: Activation of β-1 receptors in the heart produces positive chronotropic (increased heart rate) and inotropic (increased contractility) effects. drugbank.comnih.gov

β-2 Adrenergic Receptor Agonism: Stimulation of β-2 receptors in the lungs leads to bronchodilation. drugbank.comnih.gov

A significant component of ephedrine's action is its ability to indirectly increase norepinephrine levels in the synapse. drugbank.comnih.gov It achieves this by:

Inhibiting Norepinephrine Reuptake: Ephedrine acts as a substrate for the norepinephrine transporter (NET), competing with norepinephrine for reuptake into the presynaptic neuron. nih.govnih.govnih.gov This competition leads to a higher concentration of norepinephrine in the synaptic cleft for a longer duration. nih.gov

Displacing Norepinephrine from Vesicles: Ephedrine enters the presynaptic nerve terminal and displaces norepinephrine from storage vesicles, causing its release into the synapse. ed.ac.ukdrugbank.comdrugbank.com

These actions collectively enhance the stimulation of postsynaptic adrenergic receptors. nih.gov

The concept of a "false neurotransmitter" suggests that a substance can be taken up into nerve endings, stored in vesicles, and released upon nerve stimulation, mimicking the action of the endogenous neurotransmitter but with less potency. derangedphysiology.com In the context of adrenergic systems, some metabolites of amphetamine-like compounds, such as p-hydroxynorephedrine (B107525) (PHN), have been shown to act as false neurotransmitters. nih.gov These substances can deplete and replace norepinephrine in transmitter pools, leading to impaired adrenergic transmission. nih.gov While the false neurotransmitter theory has been a subject of debate, it provides a potential framework for understanding the long-term effects of certain sympathomimetic amines. nih.gov

Comparative Pharmacological Profiles of Ephedrine Stereoisomers in Pre-clinical Models

Ephedrine has two chiral centers, resulting in four stereoisomers: (-)-ephedrine, (+)-ephedrine, (-)-pseudoephedrine, and (+)-pseudoephedrine. tga.gov.audcu.ie Pre-clinical studies have revealed significant differences in their pharmacological activities.

Research indicates that (-)-ephedrine is more potent than (+)pseudoephedrine in producing cardiovascular and central nervous system stimulation. tga.gov.au Specifically, (-)-ephedrine has been shown to be four times more potent in inducing tachycardia and increasing blood pressure. tga.gov.au Studies comparing the central nervous system stimulating effects of the isomers found that d(–)ephedrine and l(+)ephedrine were considerably more potent than their pseudoephedrine counterparts. capes.gov.br

In vitro studies characterizing the stereoisomers at biogenic amine transporters have shown that the most potent action of ephedrine-related compounds is as substrates for the norepinephrine transporter, followed by activity at the dopamine (B1211576) transporter. nih.gov These studies also demonstrated weak affinity for alpha2-adrenergic receptors and no significant activity at beta-adrenergic or alpha1-adrenergic receptors, suggesting their primary pharmacological effects are mediated by norepinephrine release. nih.gov

| Stereoisomer | Relative Potency (Cardiovascular & CNS Stimulation) | Primary Transporter Interaction |

|---|---|---|

| (-)-Ephedrine | High | Norepinephrine Transporter Substrate |

| (+)-Pseudoephedrine | Low (4x less than (-)-ephedrine) | Norepinephrine Transporter Substrate |

| d(–)Ephedrine | Considerably more potent than pseudoephedrine isomers | Norepinephrine Transporter Substrate |

| l(+)Ephedrine | Considerably more potent than pseudoephedrine isomers | Norepinephrine Transporter Substrate |

Pharmacodynamic Research on Ephedrine Derivatives

Research into ephedrine derivatives has aimed to understand how structural modifications affect their pharmacological activity. For instance, a study on halogenated analogues of ephedrine found that (-)-4-chloroephedrine hydrochloride exhibited a higher antispasmodic activity compared to the parent compound. dcu.ie

Studies on ephedrine-related compounds have further elucidated their mechanisms. For example, research on cathinone (B1664624) and methcathinone, which are structurally similar to ephedrine, has shown that they also act as substrates for norepinephrine and dopamine transporters. nih.gov

The development of fluorescent false neurotransmitters (FFNs) has provided novel tools to study the dynamics of neurotransmitter systems. acs.org These probes can be used to visualize the accumulation and release from synaptic vesicles, offering insights into the mechanisms of drugs like ephedrine that interact with these processes. acs.org

In Vitro Receptor Binding Affinity Studies

The pharmacological activity of ephedrine, the primary alkaloid component of ephedrine tannate, has been characterized through in vitro receptor binding studies. These investigations clarify its interaction with various adrenergic receptor subtypes. Ephedrine acts as an agonist at alpha- and beta-adrenergic receptors and also indirectly prompts the release of norepinephrine from sympathetic neurons. ncats.iodrugbank.comdrugbank.com

Studies using cloned human receptors have sought to define the specific binding affinities and functional activities of ephedrine and its isomers. One such study screened ephedrine stereoisomers against a large panel of human receptors. nih.govresearchgate.net The results indicated weak affinity for alpha-2 adrenergic and 5-hydroxytryptamine7 receptors, with Ki values in the range of 1-10 microM. nih.govresearchgate.net Notably, no significant activity was observed at beta-adrenergic or alpha-1 adrenergic receptors in this particular screening. nih.govresearchgate.net

Further research has provided more specific details on these interactions. In studies using human α-adrenergic receptor subtypes expressed in HEK and Chinese hamster ovary cells, ephedrine alkaloids did not activate α1 or α2 receptors. tga.gov.aunih.gov Instead, they were found to be moderate antagonists, counteracting the effects of agonists like phenylephrine (B352888) and medetomidine (B1201911) on these receptors. tga.gov.aunih.gov The orientation of the β-hydroxyl group and the N-methyl substitution on the ephedrine molecule were found to be important for this alpha-adrenergic receptor binding and functional activity. nih.gov

Conversely, studies on human beta-adrenergic receptors (β-AR) transfected into Chinese hamster ovary cells showed that the 1R, 2S-(-)-ephedrine isomer was the most potent of the four isomers tested on all three human β-AR subtypes (β1, β2, and β3). tga.gov.au

The following table summarizes the binding and functional potency of ephedrine at various adrenergic receptors as reported in comprehensive databases.

Ephedrine Receptor Activity Profile

| Primary Target | Pharmacology | Potency |

|---|---|---|

| Beta-2 adrenergic receptor | Agonist | 0.36 µM [EC50] |

| Beta-1 adrenergic receptor | Agonist | 0.5 µM [EC50] |

| Adrenergic receptor alpha-1 | Agonist | 4.95 [pKi] |

| Adrenergic receptor alpha-2 | Agonist | 4.83 [pKi] |

Immunomodulatory Research: In Vitro Effects on Lymphocytes

Investigations into the in vitro effects of ephedrine on human immune cells have explored its potential to modulate lymphocyte activity. Research on human peripheral lymphocytes has shown that ephedrine can exert a stimulatory effect. phcogres.com In one study, lymphocytes treated with ephedrine and Ephedra extract showed a significant increase in size, measuring 20-40 µm compared to 6-10 µm for control cells, without any qualitative evidence of apoptosis. phcogres.com

Further research focused on the genotoxic potential of ephedrine on isolated human lymphocytes using the Comet assay. researchgate.net In this study, ephedrine did not induce DNA damage in the lymphocytes at concentrations up to 300 μM. researchgate.net This finding aligns with other toxicological studies that reported negative results for ephedrine in bacterial gene mutation tests and in vitro cytogenetic analyses. researchgate.net

Summary of In Vitro Effects of Ephedrine on Human Lymphocytes

| Assay | Parameter | Observation | Finding |

|---|---|---|---|

| Morphological Analysis | Cell Size | Control: 6-10 µmTreated: 20-40 µm | Stimulatory effect phcogres.com |

| Morphological Analysis | Apoptosis | No qualitative differences observed | No evidence of apoptosis phcogres.com |

Antiviral Research: In Vitro Studies of Ephedra Herb Extract Components, including Condensed Tannins

The antiviral properties of the tannate component of this compound are illuminated by research on condensed tannins extracted from the Ephedra herb. Studies have focused on an ephedrine alkaloids-free Ephedra herb extract (EFE), in which the primary active components are high-molecular-mass condensed tannins. nih.govjst.go.jp These tannins, designated as Ephedra Herb macromolecule condensed-tannin (EMCT), have demonstrated significant antiviral activity in vitro. mdpi.comresearchgate.net The active components have been identified as being mainly composed of procyanidin (B600670) B-type and partly A-type structures, with a weight-average molecular weight greater than 45,000. jst.go.jp

In vitro studies have shown that EFE and its principal component, EMCT, directly inhibit the replication of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). researchgate.netnih.gov When EFE was added to cell cultures before viral infection, it reduced virus titers in the supernatant by over 99% after 24 hours. researchgate.netnih.gov Similarly, EMCT suppressed viral production by 99% when added before infection and by more than 90% when added after infection. researchgate.netnih.gov This inhibitory effect was observed across multiple SARS-CoV-2 variant strains. researchgate.netresearchgate.net

The antiviral activity of these condensed tannins is not limited to coronaviruses. EFE has also been shown to significantly reduce the viral load of Respiratory Syncytial Virus (RSV) in infected A549 cells. nih.gov The proposed mechanism for this effect includes the inhibition of viral attachment to the cell surface. nih.gov Furthermore, EMCT is considered a key ingredient in the antiviral activity of EFE against murine hepatitis virus (MHV). mdpi.com

In Vitro Antiviral Activity of EFE and EMCT against SARS-CoV-2

| Treatment | Application Time | Virus Titer Reduction |

|---|---|---|

| EFE (100 µg/mL) | 2 hours before infection | >99% researchgate.net |

| EMCT (25 µg/mL) | 2 hours before infection | ~99% researchgate.net |

| EFE (100 µg/mL) | 2 hours after infection | Dose-dependent reduction researchgate.net |

| EMCT (25 µg/mL) | 2 hours after infection | >90% researchgate.net |

Data from a study on the effect of EFE or EMCT treatment against the growth of SARS-CoV-2 WK-521 strain in vitro at 24 hours post-infection. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ephedrine |

| Tannic Acid |

| Norepinephrine |

| Phenylephrine |

| Medetomidine |

| Ephedra Herb macromolecule condensed-tannin (EMCT) |

| Procyanidin A-type |

| Procyanidin B-type |

| Pyrogallol |

| Catechol |

Pre Clinical Research on Ephedrine Excluding Human Studies

Analytical Methodologies and Characterization of Ephedrine Tannate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for analyzing ephedrine (B3423809) tannate, offering robust capabilities for separating complex mixtures and quantifying individual components with high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography (UFLC)

HPLC and its faster counterpart, UFLC, are widely utilized for the analysis of ephedrine and its salts. These methods are valuable for both qualitative identification and quantitative determination.

Methodology: Typically, reverse-phase HPLC methods employ C18 or perfluorooctyl stationary phases. Mobile phases often consist of acetonitrile (B52724) or methanol (B129727) mixed with aqueous buffers, sometimes with the addition of ion-pairing reagents like sodium lauryl sulfate (B86663) (SLS) or ammonium (B1175870) trifluoroacetate (B77799) to improve separation and peak shape sigmaaldrich.comnih.govmdpi.comnih.govlp.edu.uaresearchgate.netuobaghdad.edu.iq. Detection is commonly performed using UV detectors, with wavelengths around 206 nm or 210 nm being frequently reported for ephedrine sigmaaldrich.comnih.govmdpi.comnih.govlp.edu.uaresearchgate.netuobaghdad.edu.iq. UFLC methods offer significantly reduced run times compared to conventional HPLC lp.edu.uaresearchgate.net.

Research Findings: Studies have successfully developed and validated HPLC methods for the determination of ephedrine hydrochloride, demonstrating linearity over various concentration ranges (e.g., 50–150 μg/mL mdpi.com, 0.09–0.39 mmol·l⁻¹ lp.edu.uauobaghdad.edu.iq). Precision values (RSD) are typically reported to be less than 2% mdpi.com or in the range of 0.65–1.69% lp.edu.uauobaghdad.edu.iq, indicating high repeatability. Limits of detection (LOD) for ephedrine have been reported as low as 0.002 µg/mL sigmaaldrich.com or 0.0044 mmol·l⁻¹ lp.edu.uauobaghdad.edu.iq for UFLC, and 3 ppm for HPLC nih.gov. These methods have been applied to analyze ephedrine in pharmaceutical formulations like nasal ointments and oral solutions sigmaaldrich.commdpi.com.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly LC-MS/MS, provides enhanced sensitivity and specificity for the identification and quantification of ephedrine and related alkaloids, even in complex matrices.

Methodology: LC-MS/MS methods often utilize C8 or C18 columns with gradient or isocratic elution. Mobile phases typically comprise water and acetonitrile or methanol, often with additives like formic acid or trifluoroacetic acid (TFA) to optimize ionization in positive electrospray ionization (ESI+) mode semanticscholar.orgcapes.gov.brresearchgate.net. Tandem mass spectrometry (MS/MS) allows for targeted detection using multiple reaction monitoring (MRM) or selected ion monitoring (SIM).

Research Findings: LC-MS/MS methods have been developed for the quantification of ephedrine-type substances in urine, achieving run times as short as 7.0 minutes semanticscholar.org. LODs and LOQs for ephedrine and pseudoephedrine have been reported as low as 2 and 4 ng/mL, respectively semanticscholar.org. These methods demonstrate good linearity (r² > 0.99) and precision, with intraday and inter-day assay precision for ephedrine typically ranging from 1.61% to 3.12% semanticscholar.org. The methods are validated according to guidelines such as ICH, AORC, and FEI, making them suitable for doping control and forensic toxicology semanticscholar.org. LC-MS has also been employed for the separation and confirmation of ephedrine-type alkaloids in dietary supplements researchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, including ephedrine and its derivatives, often requiring derivatization for optimal separation and detection.

Methodology: GC-MS analysis typically uses capillary columns such as HP-5MS or DB-5, which are commonly coated with phenyl methyl siloxane phases nih.govdshs-koeln.defrontiersin.orgresearchgate.net. Helium is used as the carrier gas. Derivatization agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (B1165640) (TFAA) are often employed to improve the volatility and thermal stability of ephedrine and its isomers researchgate.netscielo.br. Detection is performed using mass spectrometry, often in full scan or selected ion monitoring (SIM) modes.

Research Findings: GC-MS methods have been developed for the simultaneous determination of ephedrine alkaloids and other compounds in herbal preparations nih.govfrontiersin.org. Detection limits for ephedrine have been reported as low as 0.4 ng nih.gov or 20 ng mL⁻¹ researchgate.netscielo.br depending on the derivatization and detection parameters. The methods are validated for accuracy, precision, and robustness, with intermediate precision values for ephedrine typically below 5% researchgate.netscielo.br. GC-MS has been instrumental in identifying ephedrine in dietary supplements and in forensic analysis, helping to distinguish synthetic routes of methamphetamine production scielo.brnih.gov.

High-Performance Thin Layer Chromatography (HPTLC)

HPTLC offers a rapid, cost-effective, and versatile approach for the qualitative and quantitative analysis of ephedrine and related compounds, particularly in complex herbal matrices.

Methodology: HPTLC analysis typically involves silica (B1680970) gel 60 F254 plates as the stationary phase. Mobile phase compositions vary but often include solvent mixtures such as ethyl acetate:ethanol:triethylamine or toluene:chloroform:n-propanol:ethanol:formic acid researchgate.netresearchgate.netjapsonline.com. Detection is performed using densitometry, commonly at wavelengths around 220 nm or 500 nm after derivatization (e.g., with ninhydrin) researchgate.netnih.gov.

Research Findings: Validated HPTLC methods have been developed for the determination of ephedrine in various formulations, including herbal products and capsules researchgate.netresearchgate.netjapsonline.comnih.gov. Linearity has been established in concentration ranges such as 0.062–0.146 μ g/band nih.gov or 2–16 μ g/band researchgate.net. LOD and LOQ values for ephedrine have been reported as 0.0020 μ g/band and 0.0067 μ g/band , respectively nih.gov. HPTLC is advantageous for screening multiple samples simultaneously with minimal solvent consumption researchgate.netnih.gov.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Enantiomeric Separation

GCxGC is a highly advanced chromatographic technique that provides enhanced separation power, making it ideal for resolving enantiomers and other closely related compounds.

Methodology: GCxGC for enantiomeric separation typically employs a chiral stationary phase in the first dimension (¹D) column, often containing β-cyclodextrin, coupled with a non-polar or polar column in the second dimension (²D) nih.govpace.edu. This approach allows for the separation of ephedrine-type alkaloids and their enantiomers, which single-column GC analysis often cannot achieve.

Research Findings: GCxGC has been successfully applied to separate ephedrine-type alkaloids and their enantiomers in herbal materials nih.gov. This technique allows for the resolution of naturally occurring alkaloids from their synthetic enantiomeric counterparts, aiding in the differentiation of product sources nih.gov. Detection limits in the order of 0.1–1.3 µg/mL and linearity (R² ≥ 0.999) have been achieved for quantitative determination nih.gov. The method is effective for determining dosage levels and differentiating products derived from natural or synthetic sources by visualizing enantiomeric pairs nih.gov.

Electrochemical Analytical Methods

Electrochemical methods offer sensitive and selective detection capabilities for ephedrine and its derivatives, often utilizing modified electrodes.

Methodology: Electrochemical analysis of ephedrine typically involves techniques such as cyclic voltammetry (CV) and square-wave voltammetry (SWV) mdpi.comut.ac.irresearchgate.netalaqsa.edu.psrsc.org. Modified electrodes, often incorporating molecularly imprinted polymers (MIPs) or nanomaterials like multi-walled carbon nanotubes (MWCNTs), are used to enhance selectivity and sensitivity researchgate.netrsc.orgresearchgate.net. Potentiometric methods using ion-selective electrodes (ISEs) have also been developed ut.ac.iralaqsa.edu.ps.

Research Findings: Electrochemical sensors have been fabricated for the sensitive determination of ephedrine, exhibiting remarkably low detection limits, such as 0.0036 μmol L⁻¹ rsc.orgresearchgate.net or 7.2 × 10⁻⁸ mol/L researchgate.net. These sensors demonstrate superb selectivity in discriminating ephedrine from its structural analogues and good anti-interference abilities researchgate.netrsc.orgresearchgate.net. Linear working concentration ranges have been established, for instance, from 0.0090–2.8 μmol L⁻¹ rsc.orgresearchgate.net or 1.8 × 10⁻⁷ to 7.5 × 10⁻⁵ mol/L researchgate.net. The methods show excellent repeatability and stability, with relative standard deviations (RSD) often below 2% researchgate.netresearchgate.net. These electrochemical approaches can be applied to pharmaceutical dosage forms and biological fluids without complex pretreatment researchgate.netresearchgate.net.

Voltammetry and Potentiometry

Voltammetric and potentiometric techniques are electrochemical methods used for the quantitative determination of ephedrine and its salts. These methods offer high sensitivity and selectivity.

Potentiometric methods, particularly those utilizing ion-selective electrodes (ISEs), are effective for ephedrine analysis due to their simplicity, fast response, and applicability to various sample types alaqsa.edu.psnih.gov. A coated graphite (B72142) electrode developed for ephedrine hydrochloride determination exhibited a Nernstian slope of 57.8 ± 0.03 mV/decade over a linear concentration range from 8.5 x 10⁻⁷ to 1.0 x 10⁻² M, with a limit of detection (LOD) of 4.5 x 10⁻⁷ M alaqsa.edu.ps. These electrodes demonstrate good discrimination against common interfering substances alaqsa.edu.ps.

Voltammetric techniques, such as cyclic voltammetry, differential pulse voltammetry, and square wave voltammetry, have also been applied to ephedrine analysis. For instance, a poly(Nile Blue A) modified glassy carbon electrode showed a linear response for ephedrine in the range of 0.6 to 100 μM with a detection limit of 2.91×10⁻³ μM using differential pulse voltammetry researchgate.net. The electron transfer reaction of ephedrine was found to be diffusion-controlled in these studies researchgate.net. These electrochemical methods are often applied to pharmaceutical dosage forms and biological fluids, demonstrating good selectivity, precision, and accuracy researchgate.net.

Ion-Selective Electrode Applications

Ion-selective electrodes (ISEs) are specifically designed to detect and quantify particular ions in a solution mt.com. For ephedrine analysis, ISEs can be fabricated using various membrane materials that selectively bind to the ephedrine cation (Ep⁺). For example, a plastic membrane electrode based on a phenylephrine-tetraphenylborate ion association showed a Nernstian response to ephedrinium ions (Ep⁺) over concentration ranges from 2 x 10⁻⁵ to 10⁻¹ M nih.gov. These electrodes can serve as potentiometric sensors for determining ephedrine hydrochloride in pure solutions and pharmaceutical preparations nih.gov. Another study reported an ion-selective electrode based on a Thia polymeric crown ether, which exhibited a Nernstian slope of 33±2 mV per decade for ephedrine with a detection limit of 1×10⁻⁶ M ut.ac.ir. Such ISEs are valuable for direct analysis of drugs in pharmaceutical samples ut.ac.ir.

Spectroscopic and Spectrofluorimetric Analytical Techniques

Spectroscopic methods, including UV-Visible spectrophotometry and fluorescence spectroscopy, are widely used for the quantitative analysis of ephedrine and its derivatives.

UV-Visible spectrophotometry can determine ephedrine hydrochloride in bulk and pharmaceutical formulations. A method utilizing distilled water as a solvent found the λmax of ephedrine hydrochloride at 270 nm, with a linearity range of 2-10 μg/mL and a correlation coefficient of 0.999 researchgate.net. The precision, indicated by a relative standard deviation (RSD) of less than 2%, and accuracy, with percentage recoveries between 98.6-99.17%, suggest its suitability for routine analysis researchgate.net. Derivative spectrophotometry has also been employed to analyze mixtures containing ephedrine hydrochloride, allowing for the determination of components without prior separation sphinxsai.com.

Spectrofluorimetric methods offer high sensitivity. One approach involves the reaction of ephedrine with 7-chloro-4-nitrobenzofurazan (NBD-C1) in a borate (B1201080) buffer (pH 9) to form a fluorescent product. This method yielded a linear range of 20-2500 ng/mL for ephedrine, with a detection limit of 7.3 ng/mL nih.gov. The method demonstrated good precision (0.037-1.77% RSD) and accuracy, comparable to official methods nih.gov. Another spectrofluorimetric method utilized rhodamine 6G as a chromogenic reagent, achieving rectilinear calibration graphs in concentration ranges from 0.05 to 15.00 µg mL⁻¹ for certain amino-containing medicines, with detection limits between 0.243-0.754 µg/mL pjaec.pk.

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, has also been developed for the quantitative determination of ephedrine alkaloids. This method allows for the simultaneous quantification of ephedrine, pseudoephedrine, and norephedrine (B3415761) in mixtures without extensive sample preparation nih.govmdpi.com. Recoveries for ephedrine and pseudoephedrine were reported to be above 99% nih.gov.

Thermal Analysis Applications in Ephedrine Characterization

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide insights into the thermal stability and physical properties of ephedrine tannate. While direct studies on this compound using these methods are less common in the provided literature, related compounds like ephedrine hydrochloride have been studied. For instance, ephedrine hydrochloride was found to exhibit plasticizing activity in film coatings, influencing properties like glass transition temperature nih.gov. Phenylephrine (B352888) tannate, a related compound, is noted to be heat-sensitive, decomposing readily at temperatures as low as 50°C google.com. This suggests that thermal analysis could be valuable for characterizing the stability and potential degradation pathways of this compound.

Method Validation Parameters in Ephedrine Analysis

Method validation is a critical process to ensure that an analytical method is reliable, accurate, and suitable for its intended purpose wjarr.comnih.govresearchgate.neteuropa.euchromatographyonline.com. Key parameters include linearity, detection limits, quantitation limits, specificity, repeatability, and robustness.

Linearity : This parameter assesses the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range nih.govresearchgate.neteuropa.eu. For ephedrine analysis, linearity has been demonstrated across various techniques. For example, a coated graphite electrode showed linearity from 8.5 x 10⁻⁷ to 1.0 x 10⁻² M for ephedrine ion alaqsa.edu.ps. A spectrofluorimetric method achieved linearity in the range of 0.10-9.00 µg mL⁻¹ pjaec.pk, while another spectrofluorimetric method had a linear range of 20-2500 ng/mL for ephedrine nih.gov. UV spectrophotometry for ephedrine hydrochloride showed linearity in the range of 2-10 μg/mL researchgate.net.

Detection Limits (LOD) and Quantitation Limits (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy researchgate.netchromatographyonline.com. For the coated graphite electrode, the LOD was 4.5 x 10⁻⁷ M alaqsa.edu.ps. A poly(Nile Blue A) modified electrode reported an LOD of 2.91×10⁻³ µM for ephedrine researchgate.net. Spectrofluorimetric methods have shown LODs ranging from 7.3 ng/mL nih.gov to 0.243 µg/mL pjaec.pk. UV spectrophotometry for ephedrine hydrochloride yielded LOD and LOQ values of 0.079 µg/mL and 0.24 µg/mL, respectively researchgate.net.

Specificity/Selectivity : This parameter ensures that the method can accurately measure the analyte in the presence of other components, such as impurities or excipients researchgate.neteuropa.eu. Electrochemical sensors have demonstrated good selectivity for ephedrine over other drugs and common excipients alaqsa.edu.psut.ac.ir. Spectrofluorimetric methods are also designed to be specific nih.gov.

Repeatability : Repeatability refers to the precision observed when the method is performed by the same analyst using the same equipment over a short period wjarr.comresearchgate.net. Low relative standard deviation (RSD) values indicate good repeatability. For instance, a spectrofluorimetric method reported intra- and interday precisions between 0.037-1.77% nih.gov, and another method showed an RSD of less than 1.4% researchgate.net. UV spectrophotometry for ephedrine hydrochloride showed a %RSD for precision of less than 2% researchgate.net.

Robustness : Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage chromatographyonline.comeuropa.eu. This is crucial for ensuring that the method can be consistently applied across different laboratories or conditions. For example, the validation of an HPLC-UV method for ephedrine alkaloids included assessing repeatability and reproducibility nih.gov.

Pharmaceutical Formulation and Drug Delivery Research of Ephedrine Tannate

Development of Ephedrine (B3423809) Tannate Formulations

The development of ephedrine tannate formulations has been driven by the desire to create sustained-release products, leveraging the formation of poorly soluble complexes between amine drugs and tannic acid. asianpubs.orgijpsonline.com This complexation is a straightforward acid-base reaction that occurs when solutions of the individual compounds are mixed. asianpubs.orgijpsonline.com The resulting this compound complex can then be incorporated into various dosage forms.

Research has explored the creation of solid dosage forms like tablets and capsules. One patented process describes the in-situ conversion of ephedrine hydrochloride to this compound by mixing it with tannic acid and other excipients, followed by conventional tablet or capsule manufacturing techniques. google.com For instance, a capsule formulation can be prepared by blending the this compound salt complex with a diluent, flow agents, and lubricants before filling into capsules. google.com

Suspension formulations of this compound have also been developed. These are typically prepared by obtaining the this compound salt as the active pharmaceutical ingredient (API) and then suspending it in a vehicle with suitable pharmaceutical excipients. google.comgoogle.com A non-bitter formulation of chloroquine, another amine drug, was developed using tannic acid to mask its taste by forming a complex, a principle that can be applied to this compound formulations as well. ijpsonline.com

The ratio of the drug to tannic acid is a critical factor in the formation of these complexes. For example, in the development of various tannate salt complexes, the weight ratio of active drug to tannic acid has been specified, such as 1:1.4 for carbetapentane (B1213730) and 1:1.3 for chlorpheniramine. google.com While a specific ratio for this compound was not detailed in the provided search results, this highlights a key parameter in the development process.

The following table summarizes different formulation approaches for tannate complexes of amine drugs, which are applicable to this compound.

Table 1: Formulation Approaches for Amine Tannate Complexes

| Formulation Type | Description | Key Process Steps | Example Excipients |

|---|---|---|---|

| Tablets | Solid dosage form for oral administration. | In-situ conversion of drug salt to tannate complex, blending with excipients, compression. | Tannic acid, Avicel, magnesium aluminum silicate (B1173343). google.com |

| Capsules | Solid dosage form where the drug is enclosed in a shell. | Formation of tannate salt complex, blending with diluents and lubricants, encapsulation. | Diluent, flow agents, lubricants. google.com |

| Suspensions | Liquid dosage form with solid drug particles dispersed in a liquid vehicle. | Preparation of tannate salt as API, suspension in a suitable vehicle with excipients. | Benzoic acid, glycerin, kaolin, pectin (B1162225), purified water, saccharin, sucrose (B13894) or sorbitol. google.com |

Formulation Stability Research, including pH Stability

The stability of ephedrine formulations is a critical aspect of pharmaceutical development, ensuring the product maintains its quality and efficacy over its shelf life. Research has been conducted on various ephedrine formulations, including nasal drops and injections, to evaluate their physical, chemical, and microbiological stability.

A study on ephedrine nasal drops demonstrated good stability over a 24-month period. scielo.org.co The organoleptic characteristics and pH of the formulation remained within acceptable limits. scielo.org.co The degradation of the active ingredient, ephedrine hydrochloride, was not greater than 5%, indicating good chemical stability. scielo.org.co This stability was achieved using a combination of benzalkonium chloride and edetate disodium (B8443419) as preservatives and packaging the product in amber glass bottles. scielo.org.co

For injectable formulations, stability studies of ephedrine sulfate (B86663) in polypropylene (B1209903) syringes showed that the injections were stable for up to 60 days at both ambient temperature and 4°C. nih.govresearchgate.net The pH of these injections did not show any significant change during the study period. nih.govresearchgate.net Another study on a ready-to-use phenylephrine (B352888) hydrochloride injection, a similar sympathomimetic amine, highlighted the importance of pH in maintaining stability, with a target pH range of 3 to 6.5. google.com It was also noted that for dilute ephedrine solutions, a buffer might be necessary to stabilize the pH within the recommended range of 4.5-7.0. google.com

The breakdown of tannate complexes, including this compound, is influenced by pH, with hydrolysis being faster in acidic medium than in a basic one. asianpubs.orgijpsonline.com This pH-dependent hydrolysis is a key factor in the drug release from these formulations.

Computational studies have also been employed to understand the stability and degradation of the ephedrine molecule itself. These studies have identified the most stable conformer of the ephedrine molecule and investigated its reactivity and potential degradation pathways. ajchem-b.com

The following table summarizes key stability findings for different ephedrine formulations.

Table 2: Stability Findings for Ephedrine Formulations

| Formulation | Key Stability Findings | Storage Conditions | pH Stability |

|---|---|---|---|

| Ephedrine Nasal Drops | Good physical, chemical, and microbiological stability for 24 months. Degradation of active ingredient <5%. scielo.org.co | Shelf-life study conditions. scielo.org.co | Remained stable within acceptable limits. scielo.org.co |

| Ephedrine Sulfate Injection in Polypropylene Syringes | Stable for up to 60 days. nih.govresearchgate.net | Ambient temperature and 4°C. nih.govresearchgate.net | No appreciable change in pH. nih.govresearchgate.net |

| Phenylephrine HCl Ready-to-Use Injection | Stable with ≤ 0.2% impurities after 6 months. google.com | 40°C. google.com | pH between 3 and 6.5. google.com |

| Dilute Ephedrine Solution | pH may drift outside the recommended range of 4.5-7.0, potentially requiring a buffer. google.com | Not specified. | pH stabilization may be needed. google.com |

Excipient Compatibility Studies in Ephedrine Formulations

Excipient compatibility is a crucial factor in the development of stable and effective pharmaceutical formulations. For ephedrine, various studies have been conducted to determine its compatibility with a range of excipients.

In the development of ephedrine nasal drops, ephedrine hydrochloride was found to be incompatible with chlorobutanol. scielo.org.co This led to the selection of a combination of benzalkonium chloride and edetate disodium as a more suitable preservative system. scielo.org.co

For injectable formulations, ephedrine hydrochloride is reported to be compatible with 0.9% sodium chloride, lactated Ringer's injection, and 10% glucose in water. tga.gov.au However, it is physically incompatible with phenobarbitone sodium, pentobarbitone sodium, quinalbarbitone sodium, thiopentone sodium, and hydrocortisone (B1673445) sodium succinate (B1194679) in some infusion solutions. tga.gov.aunps.org.au

In the context of tannate formulations, a variety of excipients have been used. For a tablet dosage form, excipients such as Avicel, tannic acid, and magnesium aluminum silicate have been utilized. google.com For suspension formulations of tannate complexes, common excipients include benzoic acid, glycerin, kaolin, magnesium aluminum silicate, methyl paraben, pectin, purified water, saccharin, sodium hydroxide, and sucrose or sorbitol. google.comgoogle.com

A study on the determination of ephedrine HCl and phenylephrine HCl in the presence of common excipients found that frequently encountered additives did not interfere with the analysis, suggesting good compatibility for analytical purposes. researchgate.net

The following table provides a summary of compatible and incompatible excipients for ephedrine formulations based on available research.

Table 3: Excipient Compatibility with Ephedrine

| Excipient | Compatibility | Formulation Type |

|---|---|---|

| Chlorobutanol | Incompatible | Nasal Drops scielo.org.co |

| Benzalkonium chloride and Edetate disodium | Compatible | Nasal Drops scielo.org.co |

| 0.9% Sodium Chloride | Compatible | Injection tga.gov.aunps.org.autga.gov.au |

| Lactated Ringer's Injection | Compatible | Injection tga.gov.aunps.org.au |

| 10% Glucose in Water | Compatible | Injection tga.gov.au |

| Phenobarbitone sodium | Incompatible | Injection tga.gov.aunps.org.au |

| Pentobarbitone sodium | Incompatible | Injection tga.gov.aunps.org.au |

| Quinalbarbitone sodium | Incompatible | Injection tga.gov.aunps.org.au |

| Thiopentone sodium | Incompatible | Injection tga.gov.aunps.org.au |

| Hydrocortisone sodium succinate | Incompatible (in some solutions) | Injection tga.gov.aunps.org.au |

| Avicel | Compatible | Tablet google.com |

| Magnesium aluminum silicate | Compatible | Tablet, Suspension google.com |

Controlled Release Drug Delivery Systems for Ephedrine Derivatives

Controlled release (CR) drug delivery systems are designed to release a drug at a predetermined rate to maintain a constant drug concentration for a specific period. mdpi.comresearchgate.net This approach offers several advantages, including reduced dosing frequency and improved patient compliance. mdpi.com For ephedrine derivatives, the development of CR systems has been a key area of research, primarily focusing on the use of tannate complexes.

The formation of this compound, a poorly soluble complex, is a fundamental strategy for achieving sustained release. asianpubs.orgijpsonline.com The breakdown of this complex is dependent on pH, with hydrolysis being faster in acidic environments than in basic ones, which influences the drug release profile in the gastrointestinal tract. asianpubs.orgijpsonline.com Formulations containing chlorpheniramine, phenylephrine, and ephedrine tannates have been associated with sustained-release claims. asianpubs.orgijpsonline.com

Various technologies have been employed to create CR formulations. Hydrophilic matrix systems, which control drug release through swelling, diffusion, and erosion, are a common approach. mdpi.com Polymeric materials are often used as drug-retarding agents in these systems. mdpi.com Multi-arm star poly(ethylene glycol) (PEG) polymers, for example, have shown promise as carriers for drug delivery due to their ability to form stable micelles and hydrogels, which can lead to controlled release. pharmaexcipients.com

The Pennkinetic system is a commercially available example of a sustained-release formulation based on an ion-exchange resin. asianpubs.org This system involves loading the drug onto the resin, which then slowly dissociates in the gastrointestinal fluids to provide a sustained release effect. asianpubs.org

The following table outlines different mechanisms and systems used for controlled drug release, which are relevant to the development of CR formulations for ephedrine derivatives.

Table 4: Mechanisms and Systems for Controlled Drug Release

| Mechanism/System | Description | Application to Ephedrine Derivatives |

|---|---|---|

| Tannate Complexation | Formation of a poorly soluble complex with tannic acid, which slowly releases the drug. asianpubs.orgijpsonline.com | This compound formulations for sustained release. asianpubs.orgijpsonline.com |

| Hydrophilic Matrix Systems | A polymer matrix that swells and erodes, controlling the diffusion of the drug. mdpi.com | Can be used to formulate ephedrine derivatives into CR tablets. |

| Ion-Exchange Resins | Drug is bound to a resin and is released by ion exchange with ions in the GI fluids. asianpubs.org | A potential approach for sustained release of ephedrine. |

| Polymer-Drug Conjugates | The drug is covalently bonded to a polymer, which can prolong its duration of action. asianpubs.org | A possible strategy for developing long-acting ephedrine formulations. |

Topical and Transdermal Delivery Systems for Amine-Functional Drugs, including this compound

Topical and transdermal drug delivery systems offer an alternative route of administration that can provide localized effects or systemic absorption while avoiding first-pass metabolism. amarintech.comtaylorfrancis.com For amine-functional drugs like ephedrine, these systems present an opportunity for controlled and sustained delivery.

Transdermal patches are a key technology in this area, designed to control drug release and permeation through the skin to achieve a sustained dosage into the systemic circulation. amarintech.com These systems can deliver drugs for periods ranging from 12 hours to 7 days. amarintech.com A patent for a transdermal drug delivery system for topical application lists ephedrine as a potential active ingredient. googleapis.com

The development of effective topical and transdermal formulations often relies on overcoming the skin's barrier function, primarily the stratum corneum. mdpi.comdermatoljournal.com Nano-based technologies, such as nanoemulsions, have been developed to improve the penetration and absorption of active molecules and to achieve controlled release. frontiersin.org These systems can enhance the solubility of both polar and non-polar compounds. frontiersin.org Liposomes, which are composed of phospholipids (B1166683) and cholesterol, can also be used to encapsulate drugs and facilitate their penetration into the skin. nih.gov

Mechanisms of Skin Penetration Enhancement

To improve the delivery of drugs through the skin, various penetration enhancement strategies are employed. These methods aim to temporarily and reversibly disrupt the stratum corneum, allowing for increased drug permeation. dermatoljournal.com

Chemical penetration enhancers (CPEs) are compounds that interact with the skin to increase drug flux. mdpi.com These can work through several mechanisms:

Disruption of Stratum Corneum Lipids: Some enhancers, like pyrrolidone, can fluidize the stratum corneum lipids by solubilizing or extracting them. researchgate.net

Increased Drug Solubility: Enhancers can increase the solubility of the drug within the lipid phase of the stratum corneum, facilitating its transport. researchgate.net

Interaction with Skin Proteins: Some enhancers may interact with keratin (B1170402) within the corneocytes. researchgate.net

Amino acid derivatives have shown potential as safe and biodegradable permeation enhancers. mdpi.com Essential oils are another class of natural penetration enhancers that can reversibly alter the skin's barrier function. dermatoljournal.com

Physical methods for enhancing skin penetration include:

Iontophoresis: The use of a small electric current to drive charged drugs across the skin.

Sonophoresis: The use of ultrasound waves to disrupt the skin barrier and enhance drug diffusion. frontiersin.org

Microneedles: Tiny needles that create micropores in the skin, bypassing the stratum corneum.

The following table summarizes various mechanisms of skin penetration enhancement relevant to the delivery of amine-functional drugs.

Table 5: Mechanisms of Skin Penetration Enhancement

| Mechanism | Description | Examples |

|---|---|---|

| Chemical Enhancement | Use of compounds to reversibly disrupt the stratum corneum. mdpi.com | Pyrrolidone, Azone, propylene (B89431) glycol, essential oils, amino acid derivatives. dermatoljournal.commdpi.comresearchgate.net |

| Hydration | Increased water content in the stratum corneum can enhance the delivery of some drugs. nih.gov | Occlusive formulations that trap moisture. |

| Eutectic Systems | A mixture of components with a lower melting point, which can enhance drug solubility in the stratum corneum. nih.gov | Ibuprofen, propranolol, lidocaine (B1675312) mixtures. nih.gov |

| Nanocarriers | Encapsulation of drugs in nanoparticles to improve penetration and achieve controlled release. frontiersin.org | Nanoemulsions, liposomes. frontiersin.orgnih.gov |

| Physical Methods | Use of external energy or devices to overcome the skin barrier. | Iontophoresis, sonophoresis, microneedles. frontiersin.org |

Nasal Drug Delivery Research in Pre-clinical Models

Nasal drug delivery is a promising route for both local and systemic drug administration, offering advantages such as rapid onset of action and avoidance of first-pass metabolism. amazonaws.com Pre-clinical models are essential for evaluating the efficacy and safety of intranasal formulations. nih.gov

Research in this area has utilized various models, including in silico, in vitro, ex vivo, and in vivo systems, to study the transport of drugs after nasal administration. nih.gov One common in vitro model involves the use of excised animal nasal mucosa, such as from sheep, mounted on a Franz diffusion cell to assess formulation performance. drugtargetreview.com More advanced models, like reconstituted human nasal epithelium (RNE) models, are also being developed to provide a more accurate representation of the human nasal environment. drugtargetreview.com

Studies in animal models, such as rats, have been conducted to evaluate the effects of co-administered substances on nasal drug absorption. For instance, one study investigated the effect of nasally co-administered ephedrine on the absorption of another drug. nih.govresearchgate.net It was found that ephedrine in a simple aqueous solution significantly increased the systemic absorption and brain delivery of the co-administered drug. nih.govresearchgate.net However, this effect was not observed when the drugs were in a pectin self-gelling formulation, which resulted in lower systemic absorption and brain uptake. nih.govresearchgate.net

The formulation itself plays a critical role in nasal drug delivery. For example, the use of microspheres made from materials like starch or dextran (B179266) can improve the residence time of the drug in the nasal cavity and enhance bioavailability. amazonaws.com The ideal particle size for nasal delivery is typically in the range of 10-50 µm to avoid entry into the lungs. amazonaws.com

The following table provides an overview of pre-clinical models and key findings in nasal drug delivery research relevant to ephedrine.

Table 6: Pre-clinical Models and Findings in Nasal Drug Delivery

| Model Type | Description | Key Findings/Applications |

|---|---|---|

| In Vitro (Excised Animal Mucosa) | Use of animal nasal tissue in a Franz cell to screen formulations. drugtargetreview.com | Assessing the performance of different nasal formulations. drugtargetreview.com |

| In Vitro (Reconstituted Human Nasal Epithelium) | A model using primary human nasal epithelial cells. drugtargetreview.com | Provides a more human-relevant model for de-risking and expediting drug development. drugtargetreview.com |

| In Vivo (Rat Model) | Studies in live rats to evaluate drug absorption and distribution. nih.govresearchgate.net | Co-administration of ephedrine in an aqueous solution increased systemic absorption and brain delivery of another drug. nih.govresearchgate.net |

| In Silico (Computational Models) | Computer simulations to predict drug pharmacokinetics. nih.gov | Determining the influence of drug properties on absorption and release. nih.gov |

Investigation of Nose-to-Brain Transport

No studies were identified that investigated the nose-to-brain transport of this compound.

Influence of Vasoconstrictors on Systemic and Central Absorption

No studies were identified that examined the influence of vasoconstrictors on the systemic and central absorption of this compound.

A table of mentioned chemical compounds cannot be generated as no article content could be produced.

Q & A

Q. How do ethical considerations shape experimental design in this compound human trials?

- Methodological Answer : Institutional Review Board (IRB) protocols enforce:

- Informed consent : Clear disclosure of risks (e.g., tachycardia, hypertension) .

- Data anonymization : Pseudonymization of participant IDs in datasets .

- Equipoise justification : Demonstrate clinical uncertainty to justify randomization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.